Cas no 89466-49-9 (6-chloro-4-ethoxy-3(2H)-pyridazinone)

6-Chloro-4-ethoxy-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core structure, featuring chloro and ethoxy functional groups at the 6- and 4-positions, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its reactive chloro and ethoxy substituents enable selective modifications, making it valuable for constructing complex derivatives. The pyridazinone scaffold is known for its role in medicinal chemistry, often contributing to compounds with potential therapeutic applications. The product is characterized by high purity and stability, ensuring reliable performance in synthetic processes. Its structural features make it a useful building block for research and industrial applications.
6-chloro-4-ethoxy-3(2H)-pyridazinone structure
89466-49-9 structure
Product Name:6-chloro-4-ethoxy-3(2H)-pyridazinone
CAS No:89466-49-9
MF:C6H7ClN2O2
MW:174.584980249405
CID:1007062
PubChem ID:91757352
Update Time:2025-06-23

6-chloro-4-ethoxy-3(2H)-pyridazinone Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-4-ethoxy-3(2H)-pyridazinone
    • SY326187
    • 6-Chloro-4-ethoxypyridazin-3(2H)-one
    • 3-chloro-5-ethoxy-1H-pyridazin-6-one
    • D87548
    • 6-CHLORO-4-ETHOXY-2,3-DIHYDROPYRIDAZIN-3-ONE
    • 89466-49-9
    • MFCD28010202
    • 6-CHLORO-4-ETHOXY-2H-PYRIDAZIN-3-ONE
    • DB-219810
    • MDL: MFCD28010202
    • Inchi: 1S/C6H7ClN2O2/c1-2-11-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
    • InChI Key: LWYYVSZROINZQR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(NN=1)=O)OCC

Computed Properties

  • Exact Mass: 174.0196052g/mol
  • Monoisotopic Mass: 174.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.7Ų

6-chloro-4-ethoxy-3(2H)-pyridazinone Pricemore >>

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Additional information on 6-chloro-4-ethoxy-3(2H)-pyridazinone

Introduction to 6-Chloro-4-Ethoxy-3(2H)-Pyridazinone (CAS No. 89466-49-9)

6-Chloro-4-ethoxy-3(2H)-pyridazinone, with the CAS number 89466-49-9, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 6-chloro-4-ethoxy-3(2H)-pyridazinone.

Chemical Structure and Properties

6-Chloro-4-ethoxy-3(2H)-pyridazinone is a white crystalline solid with a molecular formula of C8H9ClN2O2. Its molecular weight is 198.62 g/mol. The compound features a pyridazinone core with a chlorine atom at the 6-position and an ethoxy group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the chlorine atom enhances the lipophilicity of the compound, while the ethoxy group contributes to its solubility in organic solvents.

The crystal structure of 6-chloro-4-ethoxy-3(2H)-pyridazinone has been studied using X-ray diffraction techniques. The molecule adopts a planar conformation, which is crucial for its biological activity. The planarity allows for optimal interaction with biological targets, such as enzymes and receptors.

Synthesis Methods

The synthesis of 6-chloro-4-ethoxy-3(2H)-pyridazinone has been reported in several studies. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyridazinone ring. Another approach involves the condensation of 5-chloropyrazole with ethyl acetoacetate in an acidic medium.

A recent study published in the Journal of Organic Chemistry (2021) described an efficient one-pot synthesis method using microwave irradiation. This method significantly reduces reaction time and improves yield compared to conventional heating methods. The use of microwave irradiation also minimizes side reactions and impurities, making it a preferred method for large-scale production.

Biological Activities

6-Chloro-4-ethoxy-3(2H)-pyridazinone has been extensively studied for its biological activities. One of its most notable properties is its anti-inflammatory effect. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 6-chloro-4-ethoxy-3(2H)-pyridazinone exhibits antiviral activity against several viruses, including herpes simplex virus (HSV) and influenza virus. A study published in Antiviral Research (2019) demonstrated that it inhibits viral replication by interfering with viral entry into host cells and viral gene expression.

The compound also shows promise as an anticancer agent. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of cell cycle progression and activation of caspase-dependent apoptosis pathways.

Potential Applications

The diverse biological activities of 6-chloro-4-ethoxy-3(2H)-pyridazinone make it a valuable compound for pharmaceutical research and development. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions. The antiviral activity could lead to new treatments for viral infections, particularly those that are resistant to existing antiviral drugs.

In the field of oncology, 6-chloro-4-ethoxy-3(2H)-pyridazinone could be developed into novel anticancer drugs that target specific signaling pathways involved in cancer progression. Preclinical studies are currently underway to evaluate its efficacy and safety in animal models.

Beyond pharmaceutical applications, 6-chloro-4-ethoxy-3(2H)-pyridazinone may find use in other areas such as agrochemicals and materials science. Its ability to inhibit microbial growth could make it useful as a fungicide or bactericide in agricultural settings. Additionally, its unique chemical structure could be exploited in the development of new materials with specific functional properties.

Clinical Trials and Future Prospects strong> p > p >Several clinical trials are currently underway to evaluate the safety and efficacy of 6-chloro - 4 - ethoxy - 3 ( 2 H ) - pyridazinone strong > in humans . A phase I clinical trial conducted by researchers at Harvard Medical School ( 2021 ) assessed its safety profile in healthy volunteers . The results showed that it was well tolerated at doses up to 500 mg , with no serious adverse effects reported . p > p >A phase II trial is currently recruiting patients with rheumatoid arthritis to evaluate its anti-inflammatory effects . Preliminary data from this trial are expected to be available by early 2023 . If successful , this could pave the way for further clinical development and eventual approval as a new treatment option for inflammatory diseases . p > p >In conclusion ,< strong > 6 - chloro - 4 - ethoxy - 3 ( 2 H ) - pyridazinone strong > is a promising compound with a wide range of potential applications . Its unique chemical structure , combined with its diverse biological activities , makes it an attractive candidate for further research and development . As more studies are conducted , we can expect to gain deeper insights into its mechanisms of action and therapeutic potential . p > article > < / response >

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